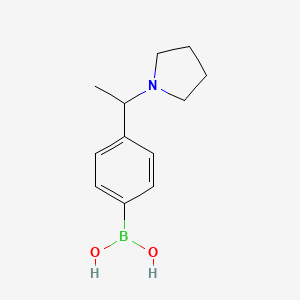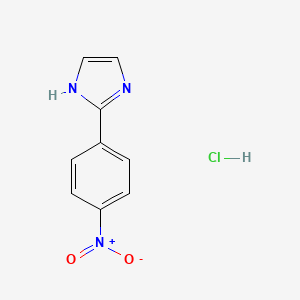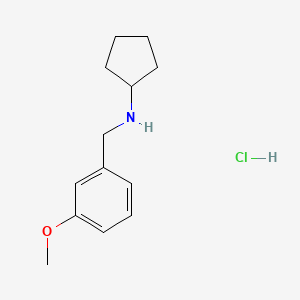
5-(m-Tolyl)pyridin-2-amine dihydrochloride
Übersicht
Beschreibung
5-(m-Tolyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 . It has a molecular weight of 257.16 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a methylphenyl group . The InChI representation of the molecule isInChI=1S/C12H12N2.2ClH/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11;;/h2-8H,1H3,(H2,13,14);2*1H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.16 g/mol and a complexity of 181 . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 38.9 Ų . The exact mass and the monoisotopic mass of the compound are both 256.0534038 g/mol .Wissenschaftliche Forschungsanwendungen
Small Molecule Activation
- The compound has been utilized in small molecule activation studies, particularly involving thorium terminal imido metallocene. This research demonstrates the compound's role in activating a variety of small molecules, including pyridine derivatives and amines, showcasing its potential in organometallic chemistry and catalysis (Zhou et al., 2015).
Organometallic Chemistry
- In the domain of organometallic chemistry, this compound has been part of studies focusing on the formation of unsymmetrically substituted dimethylplatinum(II) complexes. Such studies are crucial in understanding the coordination chemistry and potential catalytic applications of platinum-based complexes (Thorn & Calabrese, 1988).
Biochemical Applications
- Its derivatives have been explored for biochemical applications, such as in the oxyfunctionalization of pyridine derivatives using whole cells. This research is significant in the chemical industry for synthesizing intermediates for pharmaceutical products and biologically active substances (Stankevičiūtė et al., 2016).
Synthetic Chemistry
- The compound has also been used in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such studies are valuable for developing new synthetic routes in organic chemistry, particularly in the creation of novel compounds with potential biological activities (Ahmad et al., 2017).
Ligand Exchange Studies
- Research has also focused on its use in ligand exchange studies, such as in the amine substitution of bromo(o-tolyl)bis(triphenylphosphine)nickel(II), which is pivotal for understanding the dynamics of ligand substitution in transition metal complexes (Nakamura, Maruya, & Mizoroki, 1980).
Neurotransmitter Transport Inhibition
- Another significant area of application is in the identification of selective inhibitors of excitatory amino acid transporter subtypes, an area of research that contributes to the understanding of neurotransmitter transport and potential therapeutic targets (Wu et al., 2019).
Wirkmechanismus
Target of Action
It is suggested that this compound may have potential applications in the field of medicinal chemistry, particularly in the synthesis of antidepressant molecules .
Mode of Action
It is known that depression, a condition that this compound may potentially treat, is a common mood syndrome triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the cns with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
It is suggested that this compound may play a role in the synthesis of antidepressant molecules, which often involve the modulation of monoamine neurotransmitter systems .
Result of Action
It is suggested that this compound may have potential applications in the treatment of depression, a condition characterized by significant distress, resulting in disability and even death for the affected individual .
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11;;/h2-8H,1H3,(H2,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDJTOHSVIEJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661725 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189458-99-8 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)
